molecular formula C23H26N2O B3820940 3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide

3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide

Cat. No.: B3820940
M. Wt: 346.5 g/mol
InChI Key: XRLUYGVFZYZSPL-UHFFFAOYSA-N
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Description

3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide is a synthetic compound with a complex structure that includes an ethynyl group, a methyl group, a phenylethyl group, and a piperidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidinyl intermediate, followed by the introduction of the ethynyl and phenylethyl groups. The final step involves the formation of the benzamide linkage.

    Synthesis of Piperidinyl Intermediate:

    Introduction of Ethynyl Group: The ethynyl group can be introduced using reagents such as ethynyl lithium or ethynyl magnesium bromide under controlled conditions.

    Formation of Benzamide Linkage: The final step involves the coupling of the piperidinyl intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double or triple bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alkenes.

Scientific Research Applications

3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl Analogues: Compounds such as fentanyl and its derivatives share structural similarities with 3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide.

    Benzamide Derivatives: Other benzamide derivatives with different substituents may have similar properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-3-19-11-7-12-21(17-19)23(26)24(2)22-13-8-15-25(18-22)16-14-20-9-5-4-6-10-20/h1,4-7,9-12,17,22H,8,13-16,18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLUYGVFZYZSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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